1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide

Description

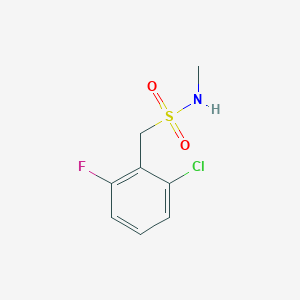

1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMJJLPIWWAEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline as the primary starting material.

Sulfonylation: The aniline derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

Methylation: The sulfonamide intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of 2-chloro-6-fluoroaniline, methanesulfonyl chloride, and methylating agents are handled in bulk.

Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, in medicinal chemistry, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its core structure.

2-chloro-6-fluorophenethylamine: Similar in terms of the chloro and fluoro substituents but has an amine group instead of a sulfonamide.

Uniqueness

1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly significant in medicinal chemistry for its role in enzyme inhibition and interaction with biological targets.

Biological Activity

1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chloro-fluorophenyl group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Synthesis

This compound is synthesized through the reaction of 2-chloro-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are controlled to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values that suggest strong antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial growth. The mechanism involves binding to the active site of the enzyme, altering its conformation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding: The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

- Receptor Interaction: The chloro and fluorine substituents may enhance binding affinity to target receptors or enzymes, leading to altered biological responses.

Case Studies

-

Antibacterial Efficacy:

A study conducted on various clinical isolates demonstrated that the compound effectively reduced bacterial load in vitro. The results indicated a dose-dependent response, highlighting its potential for therapeutic applications in treating bacterial infections. -

Toxicological Assessment:

Toxicity studies have shown that while the compound exhibits antimicrobial properties, it also presents low cytotoxicity in mammalian cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential clinical use.

Applications

This compound is being explored for use in:

- Pharmaceutical Development: As a lead compound for new antibiotics.

- Agricultural Chemistry: Investigated for potential fungicidal properties in crop protection formulations.

- Biochemical Research: Used as a biochemical probe to study enzyme functions and interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sulfonylation of the corresponding amine precursor. A two-step protocol is recommended:

Sulfonylation: React 2-chloro-6-fluorobenzylamine with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Maintain temperatures below 0°C to minimize side reactions.

Methylation: Introduce the methyl group via reductive alkylation with formaldehyde and sodium cyanoborohydride in methanol at pH 5–3.

Optimization Tips:

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient). Final product crystallization in ethanol/water (7:3) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in DMSO-d6 to confirm substitution patterns on the aromatic ring and sulfonamide group. Key signals:

- -NMR: δ 7.35–7.55 (m, aromatic H), δ 3.05 (s, N–CH), δ 3.25 (s, SO-CH).

- -NMR: δ 115–130 (aromatic C), δ 40.2 (N–CH), δ 44.8 (SO-CH).

- X-ray Crystallography: Resolve molecular conformation using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL yields R-factors <0.07, confirming planar sulfonamide geometry and halogen positioning .

Q. How should researchers design preliminary biological assays to evaluate bioactivity?

Methodological Answer:

- Target Selection: Prioritize enzymes like carbonic anhydrase or kinases, as sulfonamides often inhibit these targets.

- Assay Protocol:

- Enzyme Inhibition: Use fluorometric assays with 4-nitrophenyl acetate as a substrate. Calculate IC values via dose-response curves.

- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).

- Controls: Include acetazolamide (carbonic anhydrase inhibitor) and ciprofloxacin (antibiotic) as positive controls .

Advanced Research Questions

Q. What methodologies are employed in X-ray crystallographic analysis to resolve molecular conformation?

Methodological Answer:

- Crystal Growth: Use slow evaporation from acetonitrile/water (1:1) at 25°C. Crystals form as colorless prisms (space group P/c).

- Data Collection: Collect diffraction data at 100 K. Refinement with OLEX2 and SHELXL software, applying anisotropic displacement parameters. Key metrics:

- Data-to-parameter ratio >15:1.

- wR <0.15, R <0.05 for I > 2σ(I).

- Analysis: Identify non-covalent interactions (e.g., C–H···O hydrogen bonds) using Mercury software. Compare torsion angles (C–S–N–C) to assess sulfonamide flexibility .

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate pharmacophoric elements?

Methodological Answer:

- Analog Synthesis: Vary substituents on the phenyl ring (e.g., Cl/F positional isomers) and sulfonamide N-alkyl groups.

- Biological Testing: Correlate structural changes with activity in enzyme inhibition (e.g., IC) and cytotoxicity assays (e.g., HeLa cells).

- Computational Modeling: Perform docking studies (AutoDock Vina) using target protein structures (e.g., PDB: 1JD0 for carbonic anhydrase). Key parameters:

- Binding energy <−8.0 kcal/mol.

- Hydrogen bond interactions with Thr199/Glu106 residues.

- Data Interpretation: Use multivariate regression to identify critical substituent effects (e.g., electron-withdrawing groups enhance binding) .

Q. What experimental strategies address contradictions in reported solubility or stability data for halogenated sulfonamides?

Methodological Answer:

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and DMSO. Compare results with PubChem data (logP ~2.1) .

- Stability Studies:

- Thermal Stability: Analyze via TGA/DSC (heating rate 10°C/min, N atmosphere). Decomposition onset >200°C indicates robustness.

- Hydrolytic Stability: Incubate in buffer solutions (pH 1–10) at 37°C for 24h. Quantify degradation via LC-MS.

- Resolution of Discrepancies: Cross-validate using orthogonal methods (e.g., NMR vs. HPLC purity assays) and control humidity during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.